molecular formula C18H15NO7 B11054647 (1E)-1-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

(1E)-1-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

Cat. No.: B11054647
M. Wt: 357.3 g/mol
InChI Key: ZFJPELRJTWSFRX-VZUCSPMQSA-N
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Description

1-[(E)-1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a furo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the condensation of catechol with methylene chloride in the presence of a base.

    Introduction of the Furo[3,4-c]pyridine Core: This step involves the cyclization of a suitable pyridine derivative with a furan ring precursor under acidic conditions.

    Coupling of the Two Moieties: The final step is the coupling of the benzodioxole and furo[3,4-c]pyridine moieties through a Wittig reaction, which involves the use of a phosphonium ylide and a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and furo[3,4-c]pyridine rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(E)-1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(E)-1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE involves its interaction with molecular targets such as tubulin, leading to the disruption of microtubule assembly . This results in cell cycle arrest and apoptosis in cancer cells. The compound’s ability to modulate specific signaling pathways makes it a valuable tool in cancer research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE stands out due to its unique combination of a benzodioxole moiety and a furo[3,4-c]pyridine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H15NO7

Molecular Weight

357.3 g/mol

IUPAC Name

(1E)-1-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione

InChI

InChI=1S/C18H15NO7/c1-8-4-10-11(26-18(21)13(10)17(20)19-8)5-9-6-12-15(25-7-24-12)16(23-3)14(9)22-2/h4-6H,7H2,1-3H3,(H,19,20)/b11-5+

InChI Key

ZFJPELRJTWSFRX-VZUCSPMQSA-N

Isomeric SMILES

CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=CC4=C(C(=C3OC)OC)OCO4

Canonical SMILES

CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CC4=C(C(=C3OC)OC)OCO4

Origin of Product

United States

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